molecular formula C102H163N33O31 B10819309 H-Lys-Arg-Ser-Phe-Ser-Gly-Phe-Gly-Ser-Pro-Leu-Asp-Arg-Leu-Ser-Ala-Gly-Ser-Val-Asp-His-Lys-NH2

H-Lys-Arg-Ser-Phe-Ser-Gly-Phe-Gly-Ser-Pro-Leu-Asp-Arg-Leu-Ser-Ala-Gly-Ser-Val-Asp-His-Lys-NH2

Cat. No.: B10819309
M. Wt: 2347.6 g/mol
InChI Key: KWLGDIDCTYJFLH-URZJMNTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: OSTN (81-102) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of OSTN (81-102) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: OSTN (81-102) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSTN (81-102) may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Mechanism of Action

OSTN (81-102) exerts its effects by binding to the chemerin receptor 2 (GPR1), a G protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses. One of the key pathways involved is the natriuretic peptide system, where OSTN (81-102) potentiates the effects of natriuretic peptides by inhibiting their degradation through antagonizing the clearance receptor NPR-C. This results in increased levels of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects .

Comparison with Similar Compounds

Uniqueness of OSTN (81-102): OSTN (81-102) is unique due to its specific agonist activity at the chemerin receptor 2 (GPR1) and its role in potentiating the natriuretic peptide system. This makes it a valuable compound for studying the physiological effects of osteocrin and developing potential therapeutic applications .

Properties

Molecular Formula

C102H163N33O31

Molecular Weight

2347.6 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C102H163N33O31/c1-52(2)35-63(90(156)133-72(48-138)95(161)118-55(7)83(149)114-43-77(142)120-71(47-137)97(163)134-81(54(5)6)99(165)130-69(41-80(146)147)94(160)127-67(39-58-42-111-51-117-58)92(158)122-60(82(106)148)26-15-17-31-104)125-87(153)62(28-19-33-113-102(109)110)124-93(159)68(40-79(144)145)128-89(155)64(36-53(3)4)129-98(164)75-29-20-34-135(75)100(166)74(50-140)121-78(143)45-115-85(151)65(37-56-21-10-8-11-22-56)119-76(141)44-116-86(152)70(46-136)131-91(157)66(38-57-23-12-9-13-24-57)126-96(162)73(49-139)132-88(154)61(27-18-32-112-101(107)108)123-84(150)59(105)25-14-16-30-103/h8-13,21-24,42,51-55,59-75,81,136-140H,14-20,25-41,43-50,103-105H2,1-7H3,(H2,106,148)(H,111,117)(H,114,149)(H,115,151)(H,116,152)(H,118,161)(H,119,141)(H,120,142)(H,121,143)(H,122,158)(H,123,150)(H,124,159)(H,125,153)(H,126,162)(H,127,160)(H,128,155)(H,129,164)(H,130,165)(H,131,157)(H,132,154)(H,133,156)(H,134,163)(H,144,145)(H,146,147)(H4,107,108,112)(H4,109,110,113)/t55-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1

InChI Key

KWLGDIDCTYJFLH-URZJMNTHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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